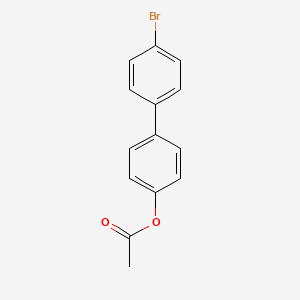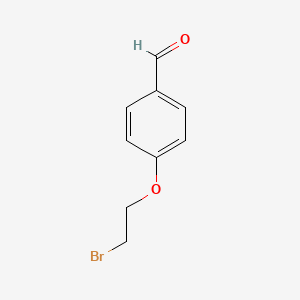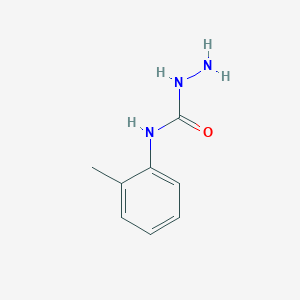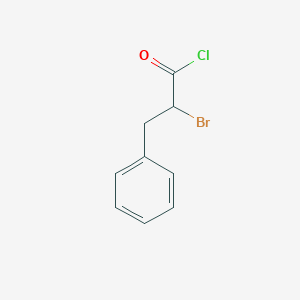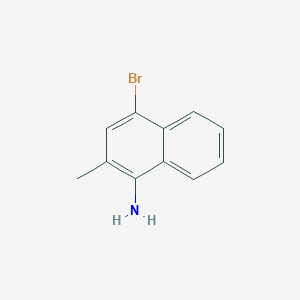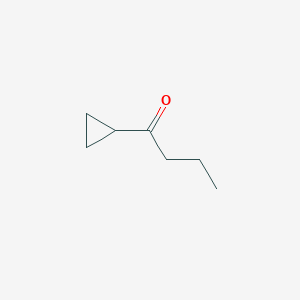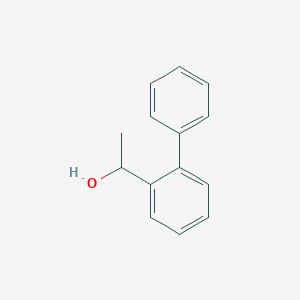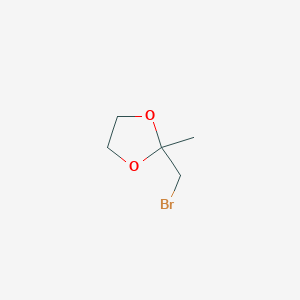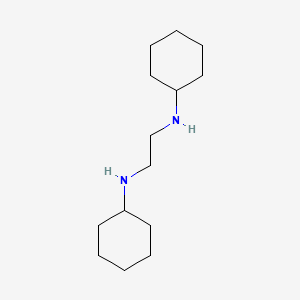
1,2-Ethanediamine, N,N'-dicyclohexyl-
概要
説明
Synthesis Analysis
The synthesis of amino-alcohol ligands, closely related to 1,2-Ethanediamine, N,N'-dicyclohexyl-, involves the reaction of cyclohexene oxide with ethylenediamine, leading to compounds like N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its various salts (de Sousa et al., 2010). This method emphasizes the adaptability of ethylenediamine derivatives in forming complex structures through simple synthetic routes.
Molecular Structure Analysis
The molecular structure of related compounds demonstrates a variety of conformations, influenced by intramolecular hydrogen bonding and the spatial arrangement of the cyclohexyl groups. For instance, the crystal structures of s-cis- and s-trans-N,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine showcase the impact of stereochemistry on molecular conformation and subsequent physical properties (Hakimi et al., 2013).
科学的研究の応用
1. Synthesis and Structural Analysis
1,2-Ethanediamine, N,N'-dicyclohexyl- is used in various synthesis processes and structural analyses. For example, it serves as a precursor in the synthesis of stable dications through reaction with ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde. The X-ray structural analysis of these dications demonstrates the formation and stability of the synthesized compounds (Keypour et al., 2009). Similarly, it's used in the preparation of low-spin tetra cyano iron complexes, which undergo oxidative dehydrogenation to yield conjugated 1,2-diimineferrate(II) complexes (Goto et al., 2004).
2. Complex Formation and Interaction Studies
The compound is also pivotal in the preparation of ternary platinum(II) complexes. These complexes exhibit unique properties like intramolecular stacking between aromatic rings, influenced by the length of the methylene chain in the N-(omega-phenylalkyl)-1,2-ethanediamine component. Such interactions have implications in understanding molecular behaviors and in the development of new materials with specific properties (Goto et al., 2003).
3. Lipophilicity Determination and Correlation with Biological Activity
In the realm of pharmaceutical chemistry, understanding the lipophilicity of compounds like 1,2-ethanediamine derivatives is crucial. These compounds are studied for their antiproliferative activity, and determining their lipophilicity helps in predicting their biological behavior and potential as therapeutic agents. A combination of traditional and modern techniques like shake flask procedure and UHPLC-MS method provides a comprehensive understanding of these compounds' lipophilic nature (Tubić et al., 2017).
4. Solvent-Free Synthesis and Crystal Structure Analysis
The compound is utilized in solvent-free synthesis processes, demonstrating its versatility and applicability in green chemistry. For instance, it's used in the synthesis and characterization of s-cis and s-transN,N′-bis(2-hydroxycyclohexyl)ethane-1,2-diamine, showcasing the potential for efficient and environmentally friendly synthesis methods (Hakimi et al., 2013).
Safety And Hazards
特性
IUPAC Name |
N,N'-dicyclohexylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWVHXGVONXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960569 | |
| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N,N'-dicyclohexyl- | |
CAS RN |
4013-98-3 | |
| Record name | NSC119571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~2~-Dicyclohexylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Dicyclohexyl-1,2-ethanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

